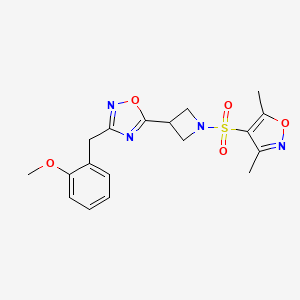

5-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 5-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole is a complex organic molecule that features multiple functional groups, including an isoxazole ring, a sulfonyl group, an azetidine ring, and an oxadiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole typically involves multi-step organic reactions. A general synthetic route might include:

Formation of the Isoxazole Ring: Starting from a suitable precursor, the isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide intermediate.

Sulfonylation: The isoxazole derivative is then subjected to sulfonylation using a sulfonyl chloride reagent under basic conditions to introduce the sulfonyl group.

Azetidine Ring Formation: The azetidine ring can be formed via a cyclization reaction involving an appropriate amine and a halogenated precursor.

Oxadiazole Ring Formation: The final step involves the formation of the oxadiazole ring, which can be achieved through a cyclization reaction involving a hydrazide and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

5-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized at the methoxybenzyl group to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl group could yield 2-methoxybenzoic acid, while reduction of the sulfonyl group could produce a sulfide derivative.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives in cancer therapy. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines, including glioblastoma . The mechanism often involves inducing apoptosis through DNA damage pathways.

Antidiabetic Properties

Research indicates that oxadiazoles can exhibit anti-diabetic effects by modulating glucose metabolism. In vivo studies using genetically modified models have shown that certain derivatives significantly lower blood glucose levels . This suggests potential applications in managing diabetes mellitus.

Antimicrobial Activity

Compounds featuring the oxadiazole framework have been evaluated for their antimicrobial properties against a range of pathogens. Studies have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, indicating their potential as antibacterial agents .

Neuropharmacological Effects

There is emerging evidence that compounds similar to 5-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole may interact with neurotransmitter systems, potentially offering therapeutic benefits in anxiety and mood disorders.

Case Studies

- Cytotoxicity Assay : A study performed cytotoxic assays on glioblastoma cell lines with various oxadiazole derivatives. The results indicated that specific compounds led to significant cell apoptosis .

- Diabetes Model : In Drosophila melanogaster, certain oxadiazole derivatives were tested for their anti-diabetic effects. The findings showed a marked reduction in glucose levels compared to control groups .

- Antimicrobial Testing : A series of oxadiazoles were synthesized and tested against common bacterial strains using the cup plate method. Results showed promising antibacterial activity at concentrations as low as 100 µg/mL .

Wirkmechanismus

The mechanism of action of 5-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The sulfonyl group and the oxadiazole ring are known to engage in hydrogen bonding and other interactions with biological macromolecules, potentially affecting signal transduction pathways or metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-(1-(Phenylsulfonyl)azetidin-3-yl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole

- 5-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole

Uniqueness

The uniqueness of 5-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the isoxazole ring, in particular, may impart unique electronic properties and steric effects that differentiate it from similar compounds.

This compound , covering its synthesis, reactions, applications, and comparisons with related compounds

Biologische Aktivität

The compound 5-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole is a novel derivative that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, and the mechanisms underlying its activity.

Synthesis and Structural Characteristics

The synthesis of the compound involves the reaction of isoxazole derivatives with azetidine and oxadiazole functionalities. The structural elucidation has been confirmed through various spectroscopic techniques including NMR and mass spectrometry. The compound features a sulfonyl group attached to a 3,5-dimethylisoxazole moiety, which is known to enhance biological activity due to its electron-withdrawing properties.

Anticancer Properties

Recent studies have demonstrated that oxadiazole derivatives exhibit significant anticancer activity. For example, compounds similar to our target have shown IC50 values in the low micromolar range against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and U-937 (leukemia) .

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5a | MCF-7 | 0.12 |

| 5b | A549 | 0.78 |

| 5c | U-937 | 1.50 |

These compounds have been shown to induce apoptosis through the activation of caspase pathways, leading to increased p53 expression levels in treated cells .

Antimicrobial Activity

The oxadiazole scaffold has also been associated with antimicrobial properties. Research indicates that derivatives can exhibit potent antibacterial and antifungal activities. For instance, compounds containing the 1,3,4-oxadiazole ring have been reported with minimum inhibitory concentrations (MICs) in the range of micromolar against various pathogens .

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| A | E. coli | 16 |

| B | S. aureus | 8 |

| C | C. albicans | 32 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation and survival.

- Apoptosis Induction : The activation of apoptotic pathways through caspase activation is a significant mechanism by which these compounds exert their anticancer effects.

- Antimicrobial Mechanisms : The presence of the oxadiazole ring enhances membrane permeability in bacteria, leading to cell lysis.

Case Studies

In a study focusing on the anticancer potential of oxadiazole derivatives, compounds were tested against multiple cancer cell lines with promising results indicating their potential as therapeutic agents . Another case study highlighted the antimicrobial efficacy against resistant strains of bacteria, showcasing their utility in treating infections where traditional antibiotics fail .

Eigenschaften

IUPAC Name |

5-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl]-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O5S/c1-11-17(12(2)26-20-11)28(23,24)22-9-14(10-22)18-19-16(21-27-18)8-13-6-4-5-7-15(13)25-3/h4-7,14H,8-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHEFTNYXBXPMSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)N2CC(C2)C3=NC(=NO3)CC4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.